6-[(4-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-[(4-methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-13-7-9-14(10-8-13)11-22-12-19-17-16(18(22)24)20-21-23(17)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQIMPDGMMIMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzylamine with 3-phenyl-1,2,4-triazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-[(4-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
6-[(4-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-[(4-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound interferes with their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations
Comparison with Target Compound
- Anticancer Potential: Glycosylated analogs (e.g., compound 9 ) show apoptotic activity in MCF-7, HEP-2, and HCT-116 cells, suggesting the target’s bulky substituents may enhance tumor selectivity.
- Antiviral Activity : The MADTP series’ 3-aryl groups are essential for nsP1 binding ; the target’s 3-phenyl group may position it as a nsP1 inhibitor, though resistance mutations (e.g., P34S in nsP1 ) could limit efficacy.
- Toxicity Profile : Triazolo-pyrimidines with dione moieties exhibit low toxicity , but the target’s 7-one group may introduce reactive oxygen species (ROS) generation risks.
Biological Activity
The compound 6-[(4-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class, known for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
This compound features a unique fused ring system comprising a triazole and pyrimidine moiety. The specific structural formula is represented as follows:
The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its biological interactions.
Synthesis
The synthesis typically involves cyclization reactions under controlled conditions. A common method includes the reaction of 5-amino-4-methylaminopyrimidine with suitable electrophiles. The following table summarizes key synthetic routes:
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 5-amino-4-methylaminopyrimidine + nitrous acid | Acidic medium | High |
| 2 | Cyclization with phenyl derivatives | Elevated temperature | Moderate to high |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. It has been reported to interact with various molecular targets that modulate cell proliferation and survival. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example:
- In vitro studies have shown that derivatives of triazolopyrimidines can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HGC-27 (gastric cancer) with IC50 values ranging from 7.01 µM to 14.31 µM .
- Cytotoxicity assays demonstrated that the compound could effectively inhibit tumor growth by disrupting microtubule assembly, leading to cell cycle arrest and apoptosis in affected cells .
Other Biological Activities
In addition to anticancer effects, derivatives of this compound have also been evaluated for:
- Antimicrobial properties: Some studies report moderate activity against bacterial strains.
- Anti-inflammatory effects: The compound's structure suggests potential in modulating inflammatory pathways.
Case Studies
-
Study on MCF-7 Cells:
- Objective: To evaluate the cytotoxic effects of the compound.
- Method: MTT assay was utilized to determine cell viability.
- Results: The compound displayed significant inhibition of cell proliferation at concentrations above 10 µM.
-
Kinase Inhibition Profile:
- A comprehensive study assessed the inhibitory effects on various kinases.
- The results indicated selective inhibition patterns that could be exploited in drug design for targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
